molecular formula C6H2BrClF2O2S B1409772 5-Bromo-2,3-difluorobenzenesulfonyl chloride CAS No. 1805119-83-8

5-Bromo-2,3-difluorobenzenesulfonyl chloride

Cat. No.: B1409772
CAS No.: 1805119-83-8
M. Wt: 291.5 g/mol
InChI Key: OOFZACGRMCSIQW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.5 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a synthetic pathway. It’s often used to introduce the sulfonyl group into a molecule, which can then undergo further reactions .

Mode of Action

The compound acts as an electrophile, reacting with nucleophiles in the target molecules. The sulfonyl chloride group (-SO2Cl) is particularly reactive, allowing it to form bonds with a wide range of nucleophiles .

Biochemical Pathways

As a synthetic intermediate, the biochemical pathways affected by this compound depend on the specific reactions it’s used in. It’s often used in the synthesis of pharmaceuticals and other organic compounds .

Pharmacokinetics

Instead, it’s used to synthesize other compounds, which would have their own ADME properties .

Result of Action

The result of the compound’s action is the formation of a new organic compound with a sulfonyl group. This can then undergo further reactions to form the desired end product .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the reaction conditions (such as temperature and solvent) can affect the compound’s reactivity . It’s also sensitive to moisture, so reactions involving this compound must be carried out under anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 5-bromo-2,3-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The general reaction scheme is as follows:

C6H3BrF2+ClSO3HC6H2BrClF2O2S+HClC6H3BrF2 + ClSO3H \rightarrow C6H2BrClF2O2S + HCl C6H3BrF2+ClSO3H→C6H2BrClF2O2S+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. The reaction is conducted in specialized reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., diethylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are usually conducted in an inert atmosphere (e.g., nitrogen or argon) and require heating.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions with boronic acids.

Scientific Research Applications

5-Bromo-2,3-difluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of specialty chemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzenesulfonyl chloride: Similar structure but lacks the bromine atom.

    2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of difluoromethyl groups.

Uniqueness

5-Bromo-2,3-difluorobenzenesulfonyl chloride is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where these functional groups are required.

Properties

IUPAC Name

5-bromo-2,3-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(10)5(2-3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFZACGRMCSIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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